4'-Methylacetanilide
Overview
Description
4’-Methylacetanilide, also known as N-p-Tolylacetamide or Acetic acid p-toluidide, is an organic compound with the chemical formula CH₃CONHC₆H₄-4-(CH₃). It is a derivative of acetanilide where the para position of the benzene ring is substituted with a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Methylacetanilide can be synthesized through the acetylation of p-toluidine. The process involves the reaction of p-toluidine with acetic anhydride in the presence of a catalyst. The reaction is highly exothermic and typically carried out in a fume hood. The reaction mixture is then poured onto water/ice to precipitate the product, which is collected by vacuum filtration .
Industrial Production Methods: In industrial settings, the synthesis of 4’-Methylacetanilide follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often recrystallized to achieve the desired quality for various applications .
Chemical Reactions Analysis
Types of Reactions: 4’-Methylacetanilide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form p-acetamidobenzoic acid using potassium permanganate (KMnO₄) in an aqueous medium.
Hydrolysis: Under acidic or basic conditions, 4’-Methylacetanilide can be hydrolyzed to yield p-toluidine and acetic acid.
Common Reagents and Conditions:
Oxidation: KMnO₄ in water, heated with magnetic stirring.
Nitration: Concentrated HNO₃ and H₂SO₄, heated to 50°C.
Hydrolysis: Dilute HCl or NaOH, reflux conditions.
Major Products:
Oxidation: p-Acetamidobenzoic acid.
Nitration: Nitro derivatives of 4’-Methylacetanilide.
Hydrolysis: p-Toluidine and acetic acid
Scientific Research Applications
4’-Methylacetanilide has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of analgesic and antipyretic drugs.
Industry: 4’-Methylacetanilide is employed in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4’-Methylacetanilide involves its interaction with specific molecular targets. For instance, in its role as a precursor for analgesic drugs, it undergoes metabolic conversion to active compounds that inhibit cyclooxygenase enzymes, thereby reducing pain and inflammation . The compound’s structure allows it to participate in various biochemical pathways, influencing its biological activity.
Comparison with Similar Compounds
Acetanilide: Similar in structure but lacks the methyl group at the para position.
p-Toluidine: The parent amine from which 4’-Methylacetanilide is derived.
4-Acetamidobenzoic acid: An oxidation product of 4’-Methylacetanilide.
Uniqueness: 4’-Methylacetanilide is unique due to the presence of the methyl group at the para position, which influences its reactivity and physical properties. This substitution makes it more hydrophobic compared to acetanilide and affects its interaction with biological targets .
Properties
IUPAC Name |
N-(4-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-5-9(6-4-7)10-8(2)11/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICAMJWHIUMFDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Record name | N-ACETYL-P-TOLUIDINE | |
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DSSTOX Substance ID |
DTXSID6024414 | |
Record name | N-Acetyl-p-toluidine | |
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Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-acetyl-p-toluidine appears as colorless needles. (NTP, 1992) | |
Record name | N-ACETYL-P-TOLUIDINE | |
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Boiling Point |
585 °F at 760 mmHg (sublimes) (NTP, 1992) | |
Record name | N-ACETYL-P-TOLUIDINE | |
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Flash Point |
335 °F (NTP, 1992) | |
Record name | N-ACETYL-P-TOLUIDINE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | N-ACETYL-P-TOLUIDINE | |
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Density |
1.212 at 59 °F (NTP, 1992) - Denser than water; will sink | |
Record name | N-ACETYL-P-TOLUIDINE | |
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Vapor Density |
5.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | N-ACETYL-P-TOLUIDINE | |
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CAS No. |
103-89-9 | |
Record name | N-ACETYL-P-TOLUIDINE | |
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Record name | p-Acetotoluidide | |
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Record name | P-Acetotoluide | |
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Record name | p-Acetotoluidide | |
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Record name | Acetamide, N-(4-methylphenyl)- | |
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Record name | N-Acetyl-p-toluidine | |
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Record name | 4'-methylacetanilide | |
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Record name | P-ACETOTOLUIDE | |
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Melting Point |
307 °F (NTP, 1992) | |
Record name | N-ACETYL-P-TOLUIDINE | |
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Retrosynthesis Analysis
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